3-Acetylphenyl benzoate

Description

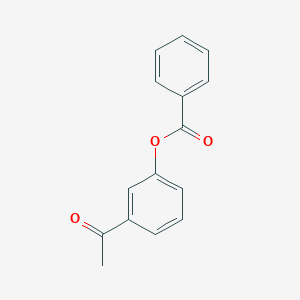

Structure

3D Structure

Properties

IUPAC Name |

(3-acetylphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-11(16)13-8-5-9-14(10-13)18-15(17)12-6-3-2-4-7-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDOBBGYSDWGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295598 | |

| Record name | 3-acetylphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139-28-6 | |

| Record name | 1-[3-(Benzoyloxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-acetylphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetylphenyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis and Derivatization of 3 Acetylphenyl Benzoate

Synthetic Pathways for 3-Acetylphenyl Benzoate (B1203000)

The preparation of 3-acetylphenyl benzoate can be achieved through several synthetic strategies, primarily involving esterification reactions and transformations of precursor molecules.

Esterification Approaches

The most direct method for the synthesis of this compound is the esterification of 3-hydroxyacetophenone with benzoyl chloride. A widely used method for this type of transformation is the Schotten-Baumann reaction, which involves the acylation of alcohols and phenols with acyl halides in the presence of a base. chemistnotes.comwikipedia.org This reaction is typically carried out in a two-phase solvent system, where an aqueous base neutralizes the hydrochloric acid generated during the reaction, while the reactants and product remain in an organic solvent. wikipedia.org

A general procedure analogous to the synthesis of similar benzoyloxyacetophenones involves dissolving 3-hydroxyacetophenone in a suitable base, such as pyridine (B92270) or an aqueous sodium hydroxide (B78521) solution. chemistnotes.comorgsyn.org Benzoyl chloride is then added, often portion-wise, to control the exothermic reaction. The base serves to deprotonate the phenolic hydroxyl group of 3-hydroxyacetophenone, increasing its nucleophilicity towards the electrophilic carbonyl carbon of benzoyl chloride. The reaction mixture is typically stirred until the reaction is complete, after which the product is isolated by pouring the mixture into an acidic aqueous solution to precipitate the crude ester. Further purification can be achieved through recrystallization.

Table 1: Key Reagents in the Esterification of 3-Hydroxyacetophenone

| Reagent | Role |

|---|---|

| 3-Hydroxyacetophenone | Starting material (phenol) |

| Benzoyl Chloride | Acylating agent |

| Pyridine or Sodium Hydroxide | Base catalyst |

| Dichloromethane or Diethyl Ether | Organic solvent |

Precursor Transformation Routes

The synthesis of this compound is intrinsically linked to the availability of its key precursor, 3-hydroxyacetophenone. Several methods have been developed for the synthesis of 3-hydroxyacetophenone from different starting materials.

One common industrial route involves the nitration of acetophenone (B1666503) to yield m-nitroacetophenone, followed by reduction of the nitro group to an amino group, and subsequent diazotization and hydrolysis to introduce the hydroxyl group. However, this method involves harsh reagents.

A more recent and environmentally conscious approach starts from 3-hydroxybenzoic acid. patsnap.com This method involves the protection of the hydroxyl group via esterification or etherification, followed by a chloroformylation reaction and an alkylation step, and finally deprotection to yield 3-hydroxyacetophenone. patsnap.com For instance, 3-hydroxybenzoic acid can be reacted with acetic anhydride (B1165640) to protect the hydroxyl group as an acetate. google.com The resulting 3-acetoxybenzoic acid is then converted to its acid chloride, 3-acetoxybenzoyl chloride, using a chlorinating agent like thionyl chloride. patsnap.comgoogle.com This intermediate can then be further transformed to introduce the acetyl group.

Another synthetic route to 3-hydroxyacetophenone involves the Friedel-Crafts acylation of benzenesulfonic acid with acetyl chloride, followed by alkaline hydrolysis to replace the sulfonic acid group with a hydroxyl group. google.com

Industrial Relevance as a Chemical Intermediate

The industrial significance of this compound lies primarily in its utility as a precursor to more complex molecules, particularly in the pharmaceutical industry. Its halogenated derivative, 3-(2-bromoacetyl)phenyl benzoate, is a crucial intermediate in the synthesis of phenylephrine (B352888). iitk.ac.in Phenylephrine is a selective α1-adrenergic receptor agonist widely used as a decongestant in over-the-counter cold and allergy medications.

The synthesis of phenylephrine from 3-(2-bromoacetyl)phenyl benzoate underscores the importance of having efficient and scalable methods for the production of this compound. The demand for phenylephrine directly influences the industrial demand for its precursors, making this compound a valuable chemical intermediate.

Synthesis of Chemically Modified this compound Derivatives

This compound can be chemically modified to introduce new functional groups, leading to the formation of derivatives with potential applications in various fields of chemical research.

Preparation of Halogenated Acetylphenyl Benzoate Derivatives (e.g., 3-(2-bromoacetyl)phenyl benzoate)

The bromination of the acetyl group of this compound yields 3-(2-bromoacetyl)phenyl benzoate, a key synthetic intermediate. This reaction is an alpha-halogenation of a ketone. The synthesis is typically carried out by reacting this compound with a brominating agent. The crude product can be purified by recrystallization from a suitable solvent mixture, such as ethanol (B145695) and chloroform, to yield colorless crystals. iitk.ac.in

Synthesis of Dithiocarbamate (B8719985) Ester Derivatives

Dithiocarbamate esters of this compound can be synthesized from its halogenated derivative, 3-(2-bromoacetyl)phenyl benzoate. The synthesis involves the reaction of a secondary amine with carbon disulfide in the presence of a strong base to form a dithiocarbamate salt in situ. This salt then acts as a nucleophile and displaces the bromide from 3-(2-bromoacetyl)phenyl benzoate to form the corresponding dithiocarbamate ester.

The general procedure involves treating a secondary amine with carbon disulfide and 3-(2-bromoacetyl)phenyl benzoate in a solvent like ethanol in the presence of a strong base. The resulting dithiocarbamate derivatives can be isolated and purified using standard techniques.

Table 2: Examples of Synthesized Dithiocarbamate Derivatives of this compound

| Derivative Name | Starting Secondary Amine |

|---|---|

| 3-{[(diethylamino)carbonothioyl]sulfanyl}acetylphenyl benzoate | Diethylamine |

| 3-{[(dipropylamino)carbonothioyl]sulfanyl}acetylphenyl benzoate | Dipropylamine |

| 3-{[(diisopropylamino)carbonothioyl]sulfanyl}acetylphenyl benzoate | Diisopropylamine |

Comprehensive Spectroscopic and Crystallographic Characterization of 3 Acetylphenyl Benzoate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Acetylphenyl benzoate (B1203000), both proton (¹H) and carbon-13 (¹³C) NMR provide definitive information about its molecular structure.

The ¹H NMR spectrum of 3-Acetylphenyl benzoate is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings and the methyl protons of the acetyl group. The aromatic region (typically δ 7.0-8.5 ppm) displays a complex pattern of multiplets due to the protons on the meta-substituted acetylphenyl ring and the monosubstituted benzoate ring.

The protons of the benzoate moiety are expected to appear as follows: the two ortho-protons (adjacent to the carbonyl group) would be deshielded and resonate at a lower field (around δ 8.1-8.2 ppm) as a doublet. The para-proton would appear as a triplet around δ 7.6-7.7 ppm, and the two meta-protons would also appear as a triplet around δ 7.5 ppm.

The acetylphenyl ring protons would show a different pattern. The proton ortho to both the acetyl and benzoate groups would be the most deshielded. The other three protons would appear as distinct multiplets in the aromatic region. The methyl protons of the acetyl group (–COCH₃) are aliphatic and would appear as a sharp singlet at a higher field, typically around δ 2.6 ppm, due to the deshielding effect of the adjacent carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetyl group (CH₃) | ~2.6 | Singlet |

| Aromatic Protons (C₆H₅COO–) | ~7.5 - 8.2 | Multiplets |

| Aromatic Protons (–C₆H₄COCH₃) | ~7.3 - 7.9 | Multiplets |

The proton-decoupled ¹³C NMR spectrum of this compound provides information on each unique carbon atom in the molecule. The spectrum is expected to show a total of 11 distinct signals, as some carbons in the aromatic rings are chemically equivalent.

The carbonyl carbons are the most deshielded and appear furthest downfield. The ketone carbonyl (C=O) of the acetyl group is typically found around δ 197-198 ppm, while the ester carbonyl (O-C=O) resonates at a higher field, around δ 165-166 ppm.

The aromatic carbons attached to oxygen (C-O) are also significantly deshielded and appear in the δ 150-155 ppm range. The remaining aromatic carbons will produce signals in the characteristic region of δ 120-140 ppm. The quaternary carbon of the acetyl-substituted ring to which the acetyl group is attached would appear around δ 137-138 ppm. The methyl carbon of the acetyl group is the most shielded, appearing upfield at approximately δ 26-27 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | ~197 |

| Ester Carbonyl (O=C-O) | ~165 |

| Aromatic C-O | ~151 |

| Aromatic Quaternary Carbons | ~130 - 138 |

| Aromatic CH Carbons | ~122 - 134 |

| Acetyl group (CH₃) | ~27 |

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is dominated by strong absorptions corresponding to the two carbonyl groups. A strong, sharp peak for the ketonic C=O stretch is expected around 1685 cm⁻¹. The ester C=O stretch typically appears at a higher frequency, around 1735 cm⁻¹. The difference in frequency is due to the electronic environment of the two carbonyl groups.

Other significant absorptions include the C-O stretching vibrations of the ester group, which are expected to appear as two bands in the 1270-1000 cm⁻¹ region. Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound This table is generated based on typical IR frequencies for the functional groups present.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100 - 3000 | Medium |

| Aliphatic C-H Stretch | ~2980 - 2850 | Weak |

| Ketone C=O Stretch | ~1685 | Strong |

| Ester C=O Stretch | ~1735 | Strong |

| Aromatic C=C Stretch | ~1600 - 1450 | Medium-Weak |

| Ester C-O Stretch | ~1270, ~1100 | Strong |

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to show strong bands for the aromatic ring vibrations. The symmetric "ring breathing" mode of the benzene rings should give a particularly strong signal, often near 1000 cm⁻¹. The C=O stretching vibrations, while strong in the IR, will be weaker but still observable in the Raman spectrum. The aromatic C-H stretching vibrations around 3060 cm⁻¹ are also characteristic.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₂O₃), the calculated monoisotopic mass is 240.0786 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 240.

The fragmentation pattern provides structural information. Esters often undergo cleavage of the C-O bond. A primary fragmentation pathway for this compound would involve the loss of the acetylphenoxy radical to form the benzoyl cation, which is a very stable fragment and would result in a prominent base peak at m/z = 105.

Another likely fragmentation is the cleavage of the ester bond to lose the benzoyl radical, leading to the acetylphenoxy cation at m/z = 135. Subsequent loss of a neutral carbon monoxide (CO) molecule from this ion could produce a fragment at m/z = 107. The loss of the methyl radical from the molecular ion would give a fragment at m/z = 225.

Table 4: Predicted Mass Spectrometry Fragments for this compound This table is generated based on established fragmentation patterns for esters and ketones.

| m/z Value | Proposed Fragment Ion | Formula |

| 240 | Molecular Ion [M]⁺˙ | [C₁₅H₁₂O₃]⁺˙ |

| 225 | [M - CH₃]⁺ | [C₁₄H₉O₃]⁺ |

| 135 | [M - C₇H₅O]⁺ | [C₈H₇O₂]⁺ |

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Elucidation

To understand the solid-state conformation of molecules like this compound, researchers often turn to analogues. A structural study of 4-acetylphenyl 3-methylbenzoate , an isomer with a methyl-substituted benzoate group, offers a reliable model. nih.govresearchgate.net The crystallographic data obtained from its single-crystal X-ray diffraction analysis reveals detailed information about its unit cell and molecular arrangement.

The compound crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net The detailed crystal data and structure refinement parameters for this analogue are summarized in the interactive table below.

| Parameter | Value for 4-acetylphenyl 3-methylbenzoate researchgate.net |

|---|---|

| Empirical Formula | C₁₆H₁₄O₃ |

| Formula Weight (g/mol) | 254.27 |

| Temperature (K) | 293 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7167 (3) |

| b (Å) | 9.8521 (3) |

| c (Å) | 15.4938 (4) |

| β (°) | 95.149 (2) |

| Volume (ų) | 1325.20 (7) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Mg/m³) | 1.274 |

| Final R index [I > 2σ(I)] | 0.033 |

Dihedral Angles: In the crystal structure of the analogue, 4-acetylphenyl 3-methylbenzoate, the two aromatic rings are significantly twisted relative to each other. The dihedral angle between the planes of the acetyl-substituted phenyl ring and the methyl-substituted benzoate ring is 82.52 (8)°. nih.govresearchgate.net This near-perpendicular orientation minimizes steric hindrance between the two bulky aromatic moieties. In contrast, the acetyl group is nearly coplanar with the phenyl ring to which it is attached, with a dihedral angle of just 1.65 (1)°. nih.gov This planarity suggests a degree of electronic conjugation between the carbonyl group and the aromatic system.

Intermolecular Interactions: The crystal packing of 4-acetylphenyl 3-methylbenzoate is stabilized by weak, non-covalent forces, particularly C-H⋯O hydrogen bonds. nih.govresearchgate.net These interactions, although weaker than conventional hydrogen bonds, play a significant role in directing the supramolecular architecture. In this structure, specific C-H donors from the aromatic rings interact with oxygen acceptors of the carbonyl and ester groups of neighboring molecules. researchgate.net These interactions link the molecules into chains along a specific crystallographic direction. nih.govresearchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C-H···O | - | - | - | - |

Note: Specific atomic distances and angles for the C-H⋯O interactions in 4-acetylphenyl 3-methylbenzoate require access to the full crystallographic information file, but their presence is confirmed in the literature. nih.govresearchgate.net

Mechanistic Investigations of Chemical Reactivity and Transformations of 3 Acetylphenyl Benzoate

Elucidation of Reaction Pathways and Intermediate Formation

The principal reaction pathway for esters like 3-acetylphenyl benzoate (B1203000) is nucleophilic acyl substitution. libretexts.org This process is fundamentally different from nucleophilic aromatic substitution (SNAr), which involves an attack on the aromatic ring itself. wikipedia.orgmasterorganicchemistry.com In nucleophilic acyl substitution, the reaction occurs at the electrophilic carbonyl carbon of the ester group.

The generally accepted mechanism proceeds through a two-step, addition-elimination pathway. libretexts.orgpearson.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbonyl carbon. This step breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged, sp³-hybridized tetrahedral intermediate. pearson.com This intermediate is a critical, albeit transient, species in the reaction pathway.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, leading to the expulsion of the leaving group, which in this case is the 3-acetylphenoxide anion. libretexts.org

The net result is the substitution of the 3-acetylphenoxide group with the incoming nucleophile. This pathway is common for various transformations, including hydrolysis (using water or hydroxide (B78521) as the nucleophile), alcoholysis (using an alcohol), and aminolysis (using an amine).

Understanding Nucleophilic Substitution Reactions

The feasibility and rate of nucleophilic acyl substitution reactions involving 3-acetylphenyl benzoate are governed by several factors: the nature of the nucleophile, the stability of the leaving group, and the electronic properties of the ester itself. The mechanism is not an SN2 type, which involves a single transition state, but rather a stepwise process featuring the distinct tetrahedral intermediate. libretexts.org

The reactivity of the carbonyl group is enhanced by the electron-withdrawing nature of the attached benzoate and phenyl groups. The key step is the formation of the tetrahedral intermediate. For a series of reactions with different nucleophiles, a more potent nucleophile will react faster. Conversely, for a given nucleophile, the reaction rate is highly dependent on the stability of the leaving group. A more stable leaving group (i.e., the anion of a stronger acid) will depart more readily.

The 3-acetylphenyl group acts as the leaving group (as 3-acetylphenoxide). The electron-withdrawing acetyl group (-COCH₃) at the meta position increases the acidity of the corresponding phenol (B47542) (3-hydroxyacetophenone) compared to phenol itself. This increased acidity translates to a more stable phenoxide anion, making 3-acetylphenoxide a better leaving group than unsubstituted phenoxide. Consequently, this compound is expected to be more reactive toward nucleophiles than phenyl benzoate. Studies on related substituted phenyl benzoates confirm that the reaction proceeds via a concerted mechanism where bond formation and bond fission occur simultaneously in the transition state, or a stepwise mechanism where the departure of the leaving group can be the rate-determining step. researchgate.net

Intramolecular Chemical Participation in Reaction Processes

Intramolecular catalysis, or neighboring group participation, can significantly accelerate reaction rates when a functional group within the reacting molecule is positioned to interact with the reaction center. This often involves the formation of a cyclic intermediate. For this to occur in this compound, the acetyl group would need to participate in the hydrolysis of the ester linkage.

However, due to its position, intramolecular participation by the meta-acetyl group is sterically improbable. The acetyl group is too far from the ester carbonyl to form a stable, low-energy cyclic transition state that would be required to facilitate nucleophilic attack or stabilize the intermediate.

In contrast, intramolecular catalysis is well-documented in systems where the participating group is at the ortho position. For example, the hydrolysis of 2-aminobenzoate (B8764639) esters is significantly enhanced by intramolecular general base catalysis, where the neighboring amine group assists in the removal of a proton from the attacking water molecule. nih.gov This process leads to rate enhancements of 50- to 100-fold compared to corresponding para-substituted esters where such participation is impossible. nih.gov The absence of a viable pathway for such interaction in the meta-substituted this compound means that its reactivity is primarily dictated by the electronic effects transmitted through the aromatic ring, rather than direct intramolecular participation.

Kinetic Studies of Ester Transformations

Kinetic studies provide quantitative insight into reaction mechanisms. The rate of transformation of substituted phenyl esters is often analyzed using Hammett linear free-energy relationships, which correlate reaction rates with the electronic properties of substituents on the phenyl ring. semanticscholar.org The Hammett equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted (hydrogen) reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. semanticscholar.org

The acetyl group at the meta position has a positive σ value, indicating it is an electron-withdrawing group. This withdrawal of electron density makes the carbonyl carbon more electrophilic and stabilizes the negative charge on the departing phenoxide leaving group, thereby increasing the reaction rate compared to phenyl benzoate.

| Substituent | σmeta | σpara |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -COCH₃ | 0.38 | 0.50 |

| -Cl | 0.37 | 0.23 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

Table 1: Hammett substituent constants (σ) for selected functional groups. The m-acetyl group has a significant positive value, indicating its electron-withdrawing nature.

Kinetic investigations of the transesterification of substituted phenyl benzoates and their reactions with phenoxides yield valuable mechanistic data. researchgate.netdntb.gov.ua For instance, Brønsted-type plots, which correlate reaction rates with the pKa of the nucleophile or leaving group, are used to probe the degree of bond formation or cleavage in the transition state. In studies of substituted phenyl benzoates reacting with phenoxides, a Brønsted coefficient (βlg) of -0.62 was observed, which is typical for a concerted mechanism where leaving group departure is significant in the transition state. researchgate.net A positive ρ value, such as the ρY = 2.26 found for reactions with 4-chlorophenoxide, confirms that electron-withdrawing groups on the leaving phenoxide (like the 3-acetyl group) accelerate the reaction. researchgate.net

| Reaction Series | ρ (rho) value | β (beta) value | Mechanistic Implication |

| Y-Phenyl Benzoates + 4-ClPhO⁻ | 2.26 | βlg = -0.62 | Concerted mechanism; significant negative charge on leaving oxygen in transition state. |

| 4-Nitrophenyl Benzoate + Z-Phenoxides | - | βnuc = 0.72 | Significant bond formation with the nucleophile in the transition state. |

| Transesterification of R-Phenyl Benzoates | Low positive value | - | Leaving group departure occurs after the rate-determining step. |

Table 2: Representative kinetic parameters from studies of substituted phenyl benzoate reactions, illustrating how ρ and β values are used to elucidate mechanistic details. researchgate.netdntb.gov.ua

These studies collectively indicate that the transformation of this compound follows a well-defined nucleophilic acyl substitution pathway. Its reactivity is enhanced by the electronic-withdrawing effect of the meta-acetyl group, and kinetic data from analogous systems suggest a concerted mechanism where both bond formation to the nucleophile and bond cleavage to the leaving group are important in the rate-determining transition state.

Theoretical and Computational Approaches to 3 Acetylphenyl Benzoate Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine a wide range of molecular properties by calculating the electron density rather than the complex many-electron wavefunction.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 3-Acetylphenyl benzoate (B1203000), this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis would further explore the different spatial orientations (conformers) of the molecule that arise from rotation around its single bonds, such as the ester linkage and the bond connecting the acetyl group to the phenyl ring. This analysis helps identify the global minimum energy conformer and the energy barriers between different stable conformations. Despite the utility of this method, specific optimized geometric parameters and conformational energy landscapes for 3-Acetylphenyl benzoate have not been reported in the reviewed scientific literature.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

An FMO analysis of this compound would involve calculating the energies of these orbitals. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity. The energy of the LUMO is related to the electron affinity and electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Specific calculated values for the HOMO energy, LUMO energy, and the HOMO-LUMO gap for this compound are not available in existing literature.

Natural Bond Orbital (NBO) and Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). This method is used to analyze charge distribution, hybridization, and delocalization effects arising from electron donor-acceptor interactions within the molecule.

For this compound, an NBO analysis would quantify the charge on each atom (Natural Population Analysis), revealing the electrostatic nature of different parts of the molecule. It would also detail the hybridization of atomic orbitals and the strength of interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding intramolecular charge transfer and resonance stabilization. Detailed NBO analysis and specific atomic charge distributions for this compound have not been published.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The map uses a color scale to indicate regions of different electrostatic potential: red typically signifies electron-rich, partially negative regions (likely sites for electrophilic attack), while blue indicates electron-poor, partially positive regions (likely sites for nucleophilic attack). Green and yellow represent areas of intermediate potential.

An MEP map for this compound would highlight the electron-rich areas, such as around the oxygen atoms of the carbonyl and ester groups, and electron-deficient regions, which could guide the prediction of its intermolecular interactions and sites of chemical reactivity. However, a calculated MEP map for this specific compound is not available in the scientific literature.

Prediction of Chemical Reactivity Parameters

DFT calculations can be used to determine a set of global chemical reactivity descriptors that quantify a molecule's stability and reactivity. These parameters are typically derived from the energies of the frontier molecular orbitals. Key descriptors include:

Ionization Potential (I) : The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ) : The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η) : A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is generally less reactive.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), indicating higher reactivity.

Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η).

Calculation of these parameters for this compound would provide a quantitative assessment of its reactivity profile. As with the other analyses, a literature search did not yield published values for these specific descriptors.

Molecular Simulation Techniques

Molecular simulation techniques, such as Molecular Dynamics (MD) and Monte Carlo (MC) simulations, are computational methods used to study the physical movements and interactions of atoms and molecules over time. These methods can predict macroscopic properties from the collective behavior of particles in a system.

For this compound, molecular simulations could be employed to study its behavior in different environments, such as in various solvents or in the solid state. These simulations could provide insights into its conformational dynamics, solvation properties, and interactions with other molecules. However, there are no specific studies in the available literature that report the use of molecular simulation techniques to investigate this compound.

Molecular Docking Studies (for investigating molecular interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the structural basis of molecular recognition and is widely used in drug design. The process involves sampling conformations of the ligand within the binding site of the receptor and scoring these conformations to estimate the strength of the interaction, often reported as binding energy.

In studies of compounds structurally related to this compound, such as benzyl-benzoate derivatives and other benzamides, molecular docking has been employed to elucidate interactions with various protein targets. For instance, docking analyses on benzyl-benzoate analogs have helped identify key hydrophobic and hydrogen bond interactions within the active sites of protein tyrosine kinases like EGFR. researchgate.net Similarly, studies on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides used docking to investigate binding modes with targets like the Human Estrogen Receptor Alpha (HERA) protein and Peroxiredoxins. d-nb.info

These studies typically reveal that the phenyl and benzoate rings engage in hydrophobic or π-stacking interactions with nonpolar residues of the protein, while the carbonyl groups (from the acetyl and ester functions) can act as hydrogen bond acceptors. The specific interactions and calculated binding energies provide a rationale for the molecule's potential biological activity. For example, in a study of chromone (B188151) derivatives, a compound with a p-fluorophenyl group showed a superior binding energy of -9.6 kcal/mol with the HERA protein, indicating a high affinity. d-nb.info

Table 1: Example Molecular Docking Results for Benzoate-Related Compounds Note: This table presents findings for compounds structurally related to this compound to illustrate typical docking results.

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interactions Observed | Reference |

|---|---|---|---|---|

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | HERA Protein | -7.5 to -9.6 | Hydrogen bonding with carbonyl groups | d-nb.info |

| Benzyl-benzoate Derivatives | EGFR Protein | Not Specified | Hydrophobic and hydrogen bond interactions | researchgate.net |

| 2-(3-benzoylphenyl) propanoic acid derivatives | MMP-3 Receptor | Not Specified | Occupies the same position as the native co-crystallized ligand | researchgate.net |

Molecular Dynamics (MD) Simulations (for studying dynamic behavior and stability)

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. Following a molecular docking study, MD simulations are often performed to assess the stability of the predicted ligand-receptor complex. By simulating the complex in a dynamic environment (often including solvent), researchers can observe how the ligand's binding pose evolves and confirm the persistence of key interactions.

The simulation trajectory provides data on various parameters, such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the course of the simulation (e.g., 50 to 100 nanoseconds) suggests that the complex is structurally stable. researchgate.net For example, in a study of novel benzothiazole (B30560) derivatives, MD simulations were used to monitor the structural changes and stability of the compounds within the active site of acetylcholinesterase (AChE). nih.gov The analysis of RMSD profiles helps to validate the docking results and provides a more realistic view of the molecular interactions in a physiological context. nih.gov

MD simulations can confirm whether the hydrogen bonds and hydrophobic contacts predicted by docking remain stable over time, providing stronger evidence for the proposed binding mode. researchgate.net This detailed understanding of the dynamic behavior is crucial for the rational design of molecules with improved affinity and specificity for their biological targets.

Table 2: Illustrative Data from a Molecular Dynamics Simulation Note: This table provides a conceptual example of data obtained from MD simulations of a ligand-protein complex to demonstrate the type of analysis performed.

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | Status of Key H-Bonds |

|---|---|---|---|

| 0 | 0.0 | 0.0 | 3 bonds present |

| 10 | 1.2 | 0.8 | 3 bonds stable |

| 20 | 1.5 | 1.1 | 2 bonds stable, 1 intermittent |

| 30 | 1.4 | 1.0 | 3 bonds stable |

| 40 | 1.6 | 1.2 | 3 bonds stable |

| 50 | 1.5 | 1.1 | 3 bonds stable |

Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are vital for applications in optoelectronics and photonics, including frequency conversion and optical switching. Aromatic compounds with donor-acceptor groups, like this compound, are of interest for their potential NLO properties due to their conjugated π-electron systems that facilitate intramolecular charge transfer (ICT). nih.gov

Theoretical and computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO response of molecules. nih.gov These calculations can determine the static and frequency-dependent hyperpolarizabilities, which are key indicators of NLO activity. The second hyperpolarizability (γ) is particularly relevant for third-order NLO effects. nih.gov

Studies on related organic materials provide insight into the structure-property relationships governing NLO activity. For example, research on benzo[a]phenoxazinium salts demonstrated that these compounds display strong reverse absorption, with measured third-order nonlinear optical coefficients and second hyperpolarizabilities (γ) in the range of 2.75–7.29 × 10⁻²⁹ esu. researchgate.net Computational studies on benzodithiophene-based molecules have shown that increasing the conjugation length of the molecule leads to a smaller energy gap and a stronger third-order NLO response. nih.gov For poly(benzoate) derivatives, oriented polymer films have been shown to exhibit outstanding and stable Second Harmonic Generation (SHG) effects, a second-order NLO phenomenon. semanticscholar.org These findings suggest that the specific arrangement of electron-donating and electron-withdrawing groups on the aromatic rings of this compound would be critical in determining its NLO properties.

Table 3: NLO Properties of Structurally Related Organic Compounds Note: This table summarizes NLO properties reported for compounds with structural similarities to this compound.

| Compound Class | NLO Property Measured | Reported Value | Reference |

|---|---|---|---|

| Benzo[a]phenoxazinium salts | Second Hyperpolarizability (γ) | 2.75–7.29 × 10⁻²⁹ esu | researchgate.net |

| Oriented poly(benzoate) films | Macroscopic NLO-coefficient (χzzz⁽²⁾) | ~280 ± 10 pm V⁻¹ | semanticscholar.org |

| Oriented poly(benzoate) films | Macroscopic NLO-coefficient (χzxx⁽²⁾) | ~100 ± 10 pm V⁻¹ | semanticscholar.org |

Advanced Applications of 3 Acetylphenyl Benzoate in Specialized Chemical Synthesis

Strategic Intermediate in Complex Molecular Architectures

3-Acetylphenyl benzoate (B1203000), also known as m-(benzoyloxy)acetophenone, is a versatile chemical intermediate valued for its distinct functional groups—a ketone and a benzoate ester—which serve as reactive sites for constructing more complex molecules. Its structural framework allows it to be a pivotal building block in the synthesis of pharmacologically active compounds and diverse heterocyclic systems.

3-Acetylphenyl benzoate plays a crucial role in the synthesis of Phenylephrine (B352888), a selective α1-adrenergic receptor agonist. While not the immediate precursor, it is a key component in the synthetic pathway, typically being transformed into a more reactive intermediate first. A common pathway involves the bromination of this compound to yield 3-(2-bromoacetyl)phenyl benzoate. nih.govresearchgate.net This bromo-derivative is a direct and key starting material for building the phenylephrine molecule. nih.govresearchgate.net

Table 1: Key Stages in a Phenylephrine Synthesis Pathway

| Step | Precursor | Reagents/Conditions | Product | Purpose |

| 1 | 3-Hydroxyacetophenone | Benzoyl chloride | This compound | Protection of the hydroxyl group |

| 2 | This compound | Bromine | 3-(2-Bromoacetyl)phenyl benzoate | Formation of a reactive α-haloketone nih.govresearchgate.net |

| 3 | 3-(2-Bromoacetyl)phenyl benzoate | N-benzyl-N-methylamine | N-benzyl-N-methyl-2-(3-benzoyloxyphenyl)-2-oxoethanaminium bromide | Introduction of the amine moiety |

| 4 | N-benzyl-N-methyl-2-(3-benzoyloxyphenyl)-2-oxoethanaminium bromide | Asymmetric hydrogenation (e.g., using a chiral catalyst) | (R)-3-((2-(benzyl(methyl)amino)-1-hydroxyethyl)oxy)phenyl benzoate | Stereoselective reduction of the ketone to form the chiral center google.com |

| 5 | (R)-3-((2-(benzyl(methyl)amino)-1-hydroxyethyl)oxy)phenyl benzoate | Hydrolysis (e.g., HBr) | (R)-Phenylephrine | Deprotection of the benzoyl and benzyl (B1604629) groups |

The dual reactivity of this compound makes it a valuable substrate for synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The acetyl group's α-protons are acidic and can participate in condensation reactions, while the carbonyl group itself is an electrophilic center.

A primary route to heterocyclic systems is through the formation of chalcone (B49325) derivatives. This compound can react with aromatic aldehydes in the presence of a base (Claisen-Schmidt condensation) to form a chalcone, which is an α,β-unsaturated ketone. These chalcones are versatile intermediates that can undergo cyclization reactions with various reagents to form a wide array of heterocycles.

For example, reacting a chalcone derived from this compound with reagents like thiourea, urea, or hydroxylamine (B1172632) can lead to the formation of thiazine, oxazine, and isoxazole (B147169) rings, respectively. These reactions demonstrate the compound's utility as a scaffold for building complex, multi-ring systems. mdpi.comresearchgate.net

Table 2: Examples of Heterocyclic Systems from this compound Derivatives

| Intermediate | Reagent | Resulting Heterocyclic System |

| Chalcone | Thiourea | Thiazine |

| Chalcone | Urea | Oxazine |

| Chalcone | Hydrazine hydrate | Pyrazoline |

| Chalcone | Hydroxylamine | Isoxazole |

Role in Fine Chemical and Specialty Material Production

The production of organic fine chemicals is characterized by the synthesis of low-volume, high-value compounds, often through multi-step batch processes. europa.eu this compound is a quintessential example of an intermediate within the fine chemical industry. Its utility is not limited to a single product but extends to being a versatile building block for a range of specialized molecules.

Its primary role is as a synthetic intermediate. For instance, its isomer, 2-acetylphenyl benzoate, is noted for its potential in developing anti-inflammatory drugs and as a UVA absorber in cosmetic formulations due to its structural characteristics that allow for effective UV light absorption. smolecule.com Similar applications can be explored for derivatives of this compound, positioning it as a valuable precursor in the development of:

Pharmaceutical Intermediates: Beyond phenylephrine, its structure is a template for other biologically active molecules.

Photo-stabilizers and UV Absorbers: The benzophenone-like core structure is common in materials designed to absorb UV radiation, suggesting potential applications in polymers and coatings.

Specialty Polymers: The reactive sites could be used to incorporate the molecule into polymer chains to impart specific properties.

The synthesis of its isomer, 4-acetylphenyl benzoate, has been disclosed as part of a pathway to create thiadiazole derivatives with potential anticancer and antibacterial activity, further highlighting the role of acetylphenyl benzoates in producing high-value, specialized chemicals. researchgate.net

Emerging Applications in Biocatalysis for Related Acetylated Compounds

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in chemical synthesis, offering high selectivity and milder, more environmentally friendly reaction conditions compared to traditional methods. For acetylated aromatic compounds like this compound, biocatalysis presents novel opportunities for synthesis and modification.

Enzymes, particularly lipases, have demonstrated significant efficacy in catalyzing acylation and deacylation reactions. benthamdirect.comeurekaselect.com This has direct relevance for both the synthesis of acetylated phenols and their subsequent reactions.

Key Biocatalytic Applications:

Enzymatic Synthesis: Lipases can be used to catalyze the esterification between 3-hydroxyacetophenone and a benzoate derivative to produce this compound under mild conditions, potentially reducing byproduct formation.

Kinetic Resolution: For chiral molecules derived from acetylated precursors, enzymes can selectively react with one enantiomer, allowing for the separation of racemic mixtures. This is highly valuable in pharmaceutical synthesis where a single enantiomer is often the active agent. researchgate.net

Selective Deacetylation: In complex molecules with multiple ester groups, enzymes can be used to selectively hydrolyze the acetyl group while leaving other functional groups intact, a task that can be challenging with conventional chemical methods.

Research into the biocatalytic acetylation of amines using lipases has shown that these reactions can be fast and highly efficient, even under microwave radiation, although selectivity can be a challenge. researchgate.net The use of enzymes like lipase (B570770) B from Candida antarctica is well-known for its thermostability and broad substrate tolerance, making it a candidate for reactions involving aromatic esters. researchgate.net

Table 3: Aspects of Biocatalysis for Acetylated Aromatic Compounds

| Process | Enzyme Class | Example Reaction | Advantages |

| Esterification | Lipases, Esterases | 3-Hydroxyacetophenone + Activated Benzoic Acid → this compound | Mild conditions, high selectivity, reduced waste |

| Transesterification | Lipases | This compound + Alcohol → New Benzoate Ester + 3-Hydroxyacetophenone | Green solvent systems, specific transformations |

| Kinetic Resolution | Lipases | Acetylation of a racemic amine precursor | Production of enantiomerically pure compounds researchgate.net |

| Deacetylation | Hydrolases | Selective removal of acetyl/benzoyl groups | High functional group tolerance, avoids harsh reagents |

Q & A

Q. What protocols ensure reproducibility in cell-based assays studying this compound toxicity?

- Methodology : Adhere to ISO 10993-5 guidelines:

- Use THLE2 cells as a normal liver cell control.

- Pre-treat with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic activation.

- Normalize viability data to ATP content (CellTiter-Glo assay) to mitigate plate-reader variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.